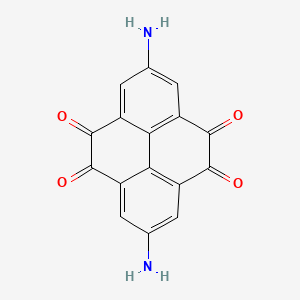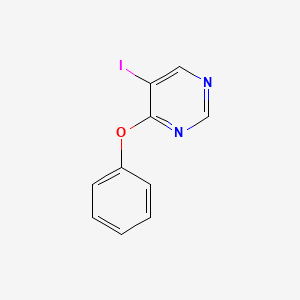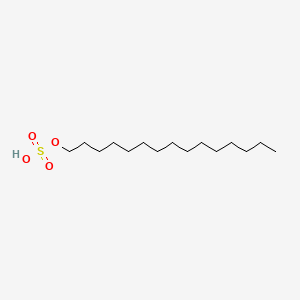
Pentadecyl sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecyl sulfuric acid is an organic compound with the molecular formula C15H32O4S and a molecular weight of 308.477 g/mol . It is a sulfonic acid derivative, characterized by a long alkyl chain (pentadecyl group) attached to a sulfuric acid moiety. This compound is known for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecyl sulfuric acid can be synthesized through the sulfation of pentadecanol (a long-chain alcohol) using sulfur trioxide or chlorosulfonic acid as sulfating agents . The reaction typically occurs in a solvent like dichloromethane, and the temperature is maintained at a controlled level to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous sulfation of pentadecanol using sulfur trioxide gas in a falling film reactor. This method ensures efficient contact between the reactants, leading to high yields of the product. The reaction mixture is then neutralized and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pentadecyl sulfuric acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form pentadecanol and sulfuric acid.
Esterification: It can react with alcohols to form esters.
Neutralization: It reacts with bases to form salts.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions with water as the reactant.
Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.
Neutralization: Involves a base like sodium hydroxide or potassium hydroxide.
Major Products
Hydrolysis: Produces pentadecanol and sulfuric acid.
Esterification: Forms esters of this compound.
Neutralization: Results in the formation of pentadecyl sulfate salts.
Scientific Research Applications
Pentadecyl sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and wetting agents.
Mechanism of Action
The mechanism of action of pentadecyl sulfuric acid is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water .
Comparison with Similar Compounds
Similar Compounds
Dodecyl sulfuric acid: Similar structure but with a shorter alkyl chain (12 carbon atoms).
Hexadecyl sulfuric acid: Similar structure with a slightly longer alkyl chain (16 carbon atoms).
Octadecyl sulfuric acid: Similar structure with an even longer alkyl chain (18 carbon atoms).
Uniqueness
Pentadecyl sulfuric acid is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to shorter or longer chain analogs .
Properties
CAS No. |
45247-34-5 |
|---|---|
Molecular Formula |
C15H32O4S |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
pentadecyl hydrogen sulfate |
InChI |
InChI=1S/C15H32O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18/h2-15H2,1H3,(H,16,17,18) |
InChI Key |
COUMKTRLCGRAAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



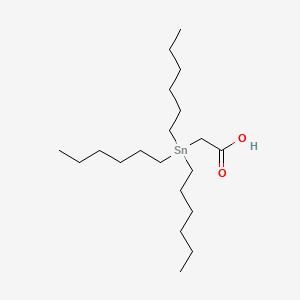

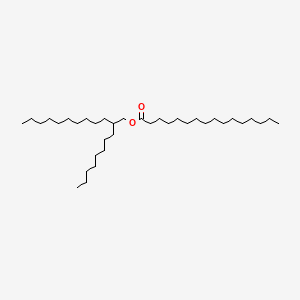
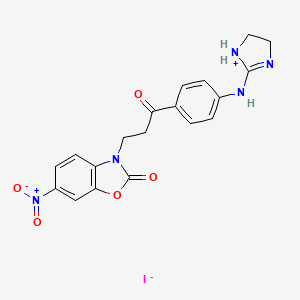
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)

![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
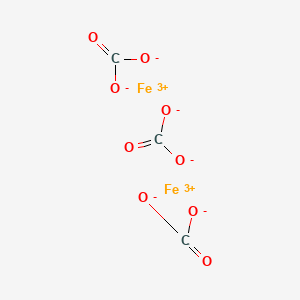
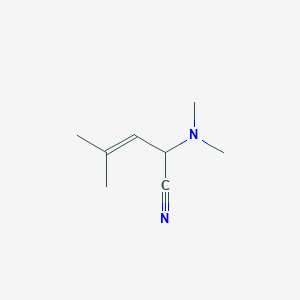

![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
